molecular formula C12H7N3 B14070594 2-(1H-indol-5-ylmethylidene)propanedinitrile CAS No. 133550-09-1

2-(1H-indol-5-ylmethylidene)propanedinitrile

Katalognummer: B14070594
CAS-Nummer: 133550-09-1
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: WXKRFPWLMFBHAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-indol-5-ylmethylidene)propanedinitrile is an organic compound characterized by the presence of an indole ring and a propanedinitrile group

Vorbereitungsmethoden

The synthesis of 2-(1H-indol-5-ylmethylidene)propanedinitrile typically involves the condensation of indole derivatives with malononitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Analyse Chemischer Reaktionen

2-(1H-indol-5-ylmethylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions with reagents like halogens or sulfonyl chlorides, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-5-ylmethylidene)propanedinitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-indol-5-ylmethylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(1H-indol-5-ylmethylidene)propanedinitrile can be compared with other indole derivatives and nitrile-containing compounds. Similar compounds include:

    Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.

    2-(1H-indol-3-yl)acetonitrile: A compound with a similar structure but different substitution pattern, used in organic synthesis.

    3-(1H-indol-3-yl)propanenitrile: A related compound with a propanenitrile group, studied for its biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Eigenschaften

CAS-Nummer

133550-09-1

Molekularformel

C12H7N3

Molekulargewicht

193.20 g/mol

IUPAC-Name

2-(1H-indol-5-ylmethylidene)propanedinitrile

InChI

InChI=1S/C12H7N3/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-6,15H

InChI-Schlüssel

WXKRFPWLMFBHAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.